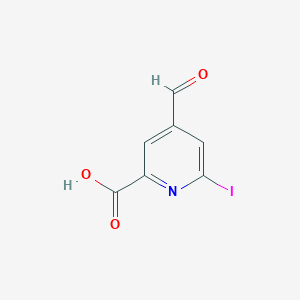
4-Formyl-6-iodopyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-6-iodopyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H4INO3 and a molecular weight of 277.02 g/mol . It is a pyridine derivative that contains both a formyl group and an iodine atom, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-iodopyridine-2-carboxylic acid typically involves the iodination of pyridine derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The formyl group can then be introduced using formylation reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-6-iodopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Carboxy-6-iodopyridine-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-6-iodopyridine-2-carboxylic acid.
Substitution: 4-Formyl-6-azidopyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Formyl-6-iodopyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Formyl-6-iodopyridine-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-pyridine-2-carboxylic acid: Similar structure but lacks the formyl group.
6-Iodo-pyridine-2-carboxylic acid: Similar structure but with the iodine atom at a different position.
4-Methoxy-pyridine-2-carboxylic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
4-Formyl-6-iodopyridine-2-carboxylic acid is unique due to the presence of both a formyl group and an iodine atom on the pyridine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C7H4INO3 |
|---|---|
Peso molecular |
277.02 g/mol |
Nombre IUPAC |
4-formyl-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-6-2-4(3-10)1-5(9-6)7(11)12/h1-3H,(H,11,12) |
Clave InChI |
OHVKPAXCRPAWMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















